molecular formula C5H10N2O4 B125672 2-((Methoxycarbonyl)amino)-2-methoxyacetamide CAS No. 145275-67-8

2-((Methoxycarbonyl)amino)-2-methoxyacetamide

Cat. No. B125672
M. Wt: 162.14 g/mol
InChI Key: GKKAAYNVEGHRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Methoxycarbonyl)amino)-2-methoxyacetamide, also known as MEMA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water. MEMA is a versatile compound that has numerous applications in scientific research.

Scientific Research Applications

2-((Methoxycarbonyl)amino)-2-methoxyacetamide has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used to synthesize N-acyl-2-aminothiazoles, which have antitumor activity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can also be used to synthesize α-amino acid derivatives, which have antibacterial and antifungal activity.

Mechanism Of Action

The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is not well understood. However, it is believed that 2-((Methoxycarbonyl)amino)-2-methoxyacetamide acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction can lead to the formation of adducts that can modify the biological activity of the target molecule.

Biochemical And Physiological Effects

2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antibacterial and antifungal activity. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its versatility. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used as a building block to synthesize a wide range of compounds with different biological activities. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is relatively easy to synthesize and purify.
One of the limitations of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its reactivity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. One potential direction is the synthesis of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives with improved biological activity. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives could be synthesized with increased potency against cancer cells or with improved antibacterial activity.
Another potential direction is the development of new synthetic methods for 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. New synthetic methods could make it easier and more efficient to synthesize 2-((Methoxycarbonyl)amino)-2-methoxyacetamide and its derivatives.
Finally, the biological activity of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide could be further studied to better understand its mechanism of action. This could lead to the development of new drugs or therapies that target specific biological pathways.

Synthesis Methods

2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-amino-2-methoxyacetic acid and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as recrystallization or column chromatography.

properties

CAS RN

145275-67-8

Product Name

2-((Methoxycarbonyl)amino)-2-methoxyacetamide

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate

InChI

InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9)

InChI Key

GKKAAYNVEGHRKQ-UHFFFAOYSA-N

SMILES

COC(C(=O)N)NC(=O)OC

Canonical SMILES

COC(C(=O)N)NC(=O)OC

synonyms

Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI)

Origin of Product

United States

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